molecular formula C11H8IN B3156719 4-(4-Iodophenyl)pyridine CAS No. 83420-59-1

4-(4-Iodophenyl)pyridine

Cat. No.: B3156719
CAS No.: 83420-59-1
M. Wt: 281.09 g/mol
InChI Key: UDXJNRYHGQJHGL-UHFFFAOYSA-N
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Description

4-(4-Iodophenyl)pyridine is an organic compound with the molecular formula C11H8IN. It consists of a pyridine ring substituted with an iodophenyl group at the fourth position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-Iodophenyl)pyridine can be synthesized through various methods. One common approach involves the iodination of 4-phenylpyridine using iodine and an oxidizing agent. Another method includes the Suzuki-Miyaura coupling reaction, where 4-bromophenylpyridine is reacted with an arylboronic acid in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Iodophenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(4-Iodophenyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Iodophenyl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The molecular targets and pathways involved vary based on the derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: 4-(4-Iodophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable intermediate in various synthetic applications and a subject of ongoing research .

Properties

IUPAC Name

4-(4-iodophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8IN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXJNRYHGQJHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699169
Record name 4-(4-Iodophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83420-59-1
Record name 4-(4-Iodophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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